molecular formula C17H16F3N3O4S2 B2868851 1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea CAS No. 1022404-03-0

1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea

Cat. No.: B2868851
CAS No.: 1022404-03-0
M. Wt: 447.45
InChI Key: KPYIHHIMPUXXAG-UHFFFAOYSA-N
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Description

1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea is a thiourea derivative characterized by a trifluoromethoxy-substituted phenyl group and a sulfonylacetyl amino moiety. Thioureas are renowned for their diverse bioactivities, including anticancer, antiviral, and enzyme-inhibitory properties, often modulated by substituents like sulfonamides, halogenated aryl groups, and heterocyclic systems . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonylacetyl moiety may improve binding to enzymatic targets such as kinases or proteases . This article compares this compound with structurally and functionally related thiourea derivatives, emphasizing substituent-driven differences in activity and mechanism.

Properties

IUPAC Name

1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S2/c1-11-2-8-14(9-3-11)29(25,26)10-15(24)22-23-16(28)21-12-4-6-13(7-5-12)27-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYIHHIMPUXXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea represents a class of thiourea derivatives known for their diverse biological activities. These compounds have garnered interest in medicinal chemistry due to their potential applications in treating various diseases, including cancer and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiourea moiety, which is crucial for its biological activity. The presence of a sulfonyl group and trifluoromethoxy substitution enhances its pharmacological properties. The structural formula can be represented as follows:

R1=4 Methylphenylsulfonylacetyl,R2=Trifluoromethoxyphenyl\text{R}_1=\text{4 Methylphenylsulfonylacetyl},\quad \text{R}_2=\text{Trifluoromethoxyphenyl}

Thiourea derivatives exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many thiourea compounds inhibit key enzymes involved in cancer cell proliferation and survival. For instance, they can target DNA gyrase and topoisomerase enzymes, which are essential for DNA replication in bacteria and cancer cells .
  • Antioxidant Activity : Thioureas can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Antimicrobial Properties : The ability to disrupt microbial cell walls makes these compounds effective against various pathogens .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiourea derivatives. For example, a recent study demonstrated that certain thiourea compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 1.50 µM to 20 µM, indicating potent activity .

CompoundCell LineIC50 (µM)
Compound ABreast Cancer3.0
Compound BProstate Cancer14.0
Compound CLung Cancer12.5

Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives has also been extensively documented. Studies show that these compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus0.78 - 3.125
Escherichia coli3.125
Candida albicans6.25

Case Studies

  • Antitumor Assessment : A series of thiourea derivatives were tested by the National Cancer Institute (NCI) for their antitumor activity at a concentration of 10 µM. Compounds showed broad-spectrum activity with some being ninefold more effective than standard treatments like 5-FU .
  • Bacteriostatic Studies : Research indicated that the incorporation of long alkyl chains into thiourea structures significantly enhanced their bacteriostatic properties, suggesting an important structure-activity relationship (SAR) that could guide future drug design .

Comparison with Similar Compounds

1-(4-Methylpiperazinyl)-3-[4-(trifluoromethoxy)phenyl]thiourea ()

  • Structure: Retains the trifluoromethoxy phenyl group but replaces the sulfonylacetyl amino moiety with a 4-methylpiperazinyl group.
  • Activity: Piperazine derivatives often exhibit improved solubility and CNS penetration. The methylpiperazine group may enhance binding to amine receptors or transporters .

1-[(E)-3-Phenylpropenoyl]-3-[4-(trifluoromethoxy)phenyl]thiourea ()

  • Structure: Features a propenoyl group instead of sulfonylacetyl. The α,β-unsaturated carbonyl system may enable Michael addition reactions with biological nucleophiles (e.g., cysteine residues).

Anticancer Thiourea Derivatives

1-(4-Chloro-3-trifluoromethylphenyl)-3-{4-[2-(isopropylcarbamoyl)pyridine-4-amino]phenyl}thiourea (9j) ()

  • Activity : Exhibits superior anticancer activity (vs. sorafenib) against MDA-MB-231, PC-3, and B16BL6 cell lines. Molecular docking confirmed binding to B-Raf (PDB: 5HI2) via hydrogen bonds with Glu501 and Asp594 .
  • Comparison: The target compound’s sulfonyl group may mimic the pyridine-4-amino moiety in 9j, enabling similar B-Raf interactions.

EGFR-Targeting Thioureas ()

  • Compound 8b (IC50 = 14.8 nM against EGFR): Features a methylcarboxamide substituent that forms hydrogen bonds with EGFR’s Met793 and Thr854.
  • Comparison : The trifluoromethoxy group in the target compound could enhance hydrophobic interactions with EGFR’s ATP-binding pocket, akin to halogenated aryl groups in 8b .

Antiviral Thioureas

1-(3-Bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido]methanethioyl}amino)phenyl]thiourea (10) ()

  • Activity : 97.03% inhibition of HIV-1 protease at 100 µM, attributed to hydrogen bonding with catalytic aspartates (Asp25/25').
  • Comparison : The target compound’s sulfonylacetyl group may similarly interact with protease active sites, though its bulkier structure could reduce potency compared to 10’s brominated aromatic system .

Sulfonamide-Containing Thioureas

Compound 5f ()

  • Structure : Combines a trifluoromethoxy phenyl group with a sulfonamide-linked naphthylacetate.
  • Activity : IC50 = 1.71 µM (unspecified target), highlighting the synergistic effect of sulfonamide and trifluoromethoxy groups .
  • Comparison : The target compound’s sulfonylacetyl group may offer similar electronic effects but with reduced steric hindrance compared to 5f’s naphthylacetate.

Data Tables

Table 1: Structural and Activity Comparison

Compound Name Substituent 1 Substituent 2 Target/Activity IC50/Inhibition Reference
Target Compound 2-(4-Methylphenyl)sulfonylacetyl amino 4-(Trifluoromethoxy)phenyl Inferred kinase/protease N/A
1-(4-Methylpiperazinyl)-3-[4-(trifluoromethoxy)phenyl]thiourea 4-Methylpiperazinyl 4-(Trifluoromethoxy)phenyl Not specified N/A
1-[(E)-3-Phenylpropenoyl]-3-[4-(trifluoromethoxy)phenyl]thiourea (E)-3-Phenylpropenoyl 4-(Trifluoromethoxy)phenyl Kinase inhibition N/A
Compound 5f () Naphthylacetate-sulfonamide Complex aryl system Highest in study 1.71 µM
Compound 9j () Chloro-trifluoromethylphenyl Pyridine-4-amino B-Raf inhibition Superior to sorafenib
Compound 8b () Methylcarboxamide Quinazoline EGFR 14.8 nM
Compound 10 () 3-Bromobenzoyl Bromophenyl-formamido HIV-1 protease 97.03% at 100 µM

Discussion

The target compound’s bioactivity is inferred from structural analogs:

  • Anticancer Potential: The sulfonylacetyl group may mimic pyridine-based substituents in B-Raf inhibitors (e.g., 9j), while the trifluoromethoxy group could enhance membrane permeability .
  • Antiviral Activity : Sulfonamides in 5f and 10 demonstrate protease inhibition, suggesting the target compound may similarly target viral enzymes .
  • Kinase Inhibition: The propenoyl group in highlights the role of α,β-unsaturated carbonyls in kinase binding, a feature absent in the target compound but compensated by its sulfonyl group’s hydrogen-bonding capacity .

Contradictions : While sulfonamides generally enhance potency (e.g., 5f), excessive bulk (e.g., naphthyl in 5f) may reduce bioavailability compared to the target compound’s more compact structure .

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